molecular formula C8H9NO4S B14851746 N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide

N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14851746
M. Wt: 215.23 g/mol
InChI Key: UBDGCUCSUMMJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification are applied on a larger scale to produce this compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution Reagents: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the formyl group may produce alcohols.

Scientific Research Applications

N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.

    Industry: It finds use in the development of new materials, catalysts, and other industrial applications

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical processes. The methanesulfonamide group may also contribute to the compound’s overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Uniqueness: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(3-formyl-5-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3

InChI Key

UBDGCUCSUMMJGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.